

# Technical Guide: Reactivity & Applications of (2-Chloro-4-nitrophenoxy)acetyl Chloride

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## Compound of Interest

Compound Name: (2-Chloro-4-nitrophenoxy)acetyl chloride

CAS No.: 110630-89-2

Cat. No.: B1393894

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## Executive Summary

**(2-Chloro-4-nitrophenoxy)acetyl chloride** (CAS: 110630-89-2) represents a critical electrophilic building block in organic synthesis and medicinal chemistry. Characterized by a highly reactive acyl chloride moiety attached to a substituted phenoxy scaffold, this compound serves as a "linchpin" intermediate. Its dual functionality—the electron-deficient aromatic ring (due to nitro and chloro substituents) and the labile acid chloride—makes it ideal for diversifying molecular libraries.

This guide details the mechanistic reactivity of this compound with nucleophiles, providing validated protocols for synthesizing amides, esters, and heterocyclic derivatives with potential antimicrobial and herbicidal properties.

## Chemical Profile & Structural Logic[1][2][3]

The reactivity of **(2-Chloro-4-nitrophenoxy)acetyl chloride** is governed by two distinct electronic environments:

- **The Acyl Chloride Terminus:** The carbonyl carbon is highly electrophilic due to the induction from both the chlorine atom and the phenoxy oxygen. This makes it susceptible to attack by even weak nucleophiles.

- The Substituted Aromatic Ring: The 2-chloro and 4-nitro groups are electron-withdrawing. While they are distant from the reaction center, they influence the lipophilicity (LogP) and metabolic stability of the resulting derivatives, a crucial factor in drug design.

Property	Data
IUPAC Name	2-(2-Chloro-4-nitrophenoxy)acetyl chloride
CAS Number	110630-89-2
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Cl <sub>2</sub> NO <sub>4</sub>
Molecular Weight	250.03 g/mol
Physical State	Solid (Low melting point) or semi-solid
Storage	Inert atmosphere (Ar/N <sub>2</sub> ), <4°C, Moisture sensitive

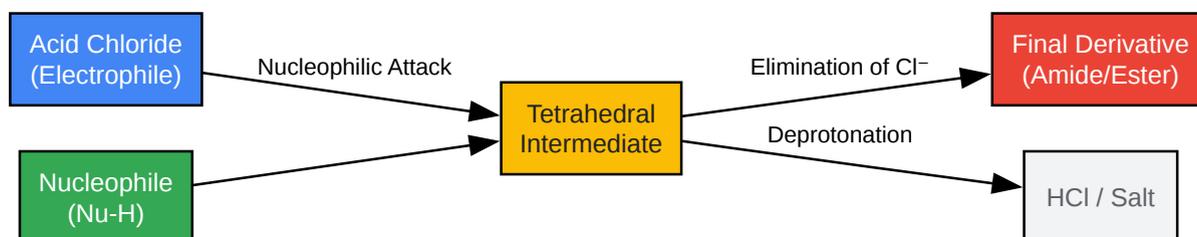
## Mechanistic Framework: Nucleophilic Acyl Substitution[4][5][6]

The core reaction pathway for this compound is the Nucleophilic Acyl Substitution via an addition-elimination mechanism. The presence of the phenoxy group at the

-position stabilizes the transition state inductively, often accelerating the reaction compared to aliphatic acid chlorides.

### Mechanism Visualization

The following diagram illustrates the attack of a generic nucleophile (Nu-H) on the carbonyl center.[1]



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Figure 1: General mechanism of nucleophilic acyl substitution for **(2-Chloro-4-nitrophenoxy)acetyl chloride**.

## Reactivity Landscape & Experimental Protocols

### Reaction with Amines (Amidation)

The reaction with primary and secondary amines yields (2-Chloro-4-nitrophenoxy)acetamides. These derivatives are pharmacologically significant, often exhibiting antimicrobial activity due to the bioisosteric relationship with amide-based antibiotics.

#### Protocol 1: Synthesis of Amide Derivatives

- Reagents: Acid chloride (1.0 equiv), Amine (1.0 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).
- Procedure:
  - Dissolve the amine and TEA in dry DCM under nitrogen atmosphere.
  - Cool the solution to 0°C in an ice bath.
  - Add a solution of **(2-Chloro-4-nitrophenoxy)acetyl chloride** in DCM dropwise over 30 minutes. Note: Exothermic reaction.
  - Allow the mixture to warm to room temperature and stir for 4–6 hours.
  - Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO<sub>3</sub>, and brine. Dry over MgSO<sub>4</sub> and concentrate.
  - Purification: Recrystallization from Ethanol/Water or column chromatography.

### Reaction with Hydrazines (Heterocycle Formation)

Reacting with hydrazine hydrate or substituted hydrazines produces hydrazides, which are precursors to 1,3,4-oxadiazoles and pyrazoles—scaffolds common in antifungal and anticancer agents.

## Protocol 2: Synthesis of Hydrazide Precursors

- Reagents: Acid chloride (1.0 equiv), Hydrazine hydrate (2.5 equiv), Ethanol.
- Procedure:
  - Dissolve hydrazine hydrate in absolute ethanol at 0°C.
  - Add the acid chloride dropwise (neat or in minimal acetone) to the stirring hydrazine solution. Crucial: Excess hydrazine prevents dimer formation.
  - Stir at room temperature for 2 hours. The product often precipitates as a solid.
  - Filter the solid, wash with cold ethanol, and dry under vacuum.

## Reaction with Alcohols (Esterification)

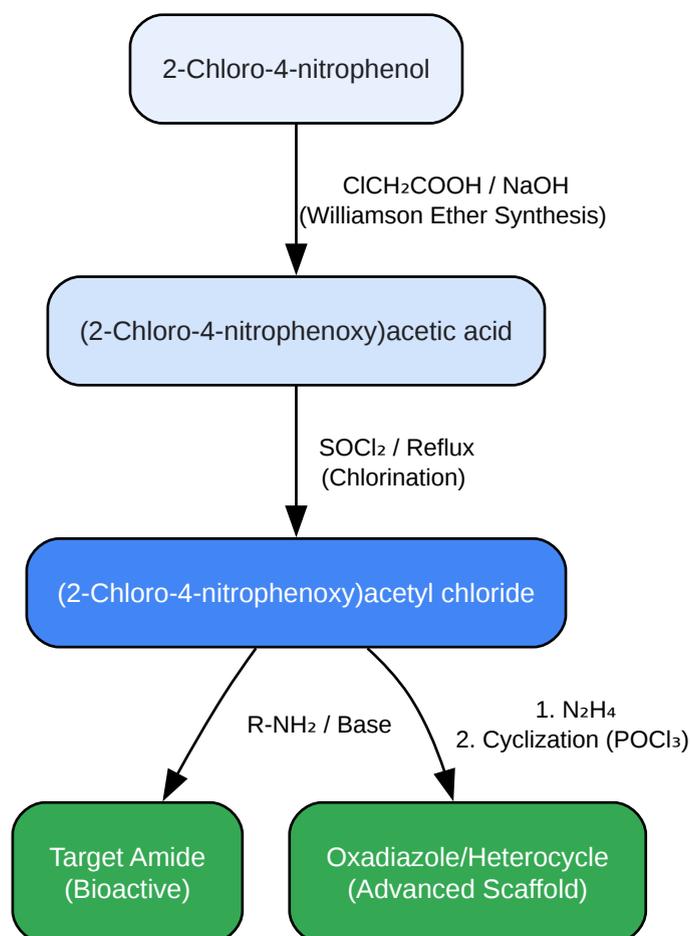
Reaction with alcohols yields esters, which are often used as pro-drugs to improve membrane permeability of the parent phenoxyacetic acid.

### Protocol 3: Base-Catalyzed Esterification

- Reagents: Acid chloride (1.0 equiv), Alcohol (1.0 equiv), Pyridine (1.2 equiv), DCM.
- Procedure:
  - Mix the alcohol and pyridine in dry DCM.
  - Add the acid chloride solution dropwise at 0°C.
  - Stir for 8 hours at room temperature.
  - Validation: Monitor by TLC (disappearance of acid chloride, appearance of UV-active ester spot).

## Synthesis Workflow: From Precursor to Product

The acid chloride is typically synthesized in situ or freshly prepared from the corresponding carboxylic acid to ensure maximum reactivity.



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Figure 2: Synthetic pathway from raw materials to advanced bioactive scaffolds.[2]

## Applications & Biological Relevance[1][3][9][10]

### Medicinal Chemistry

The (2-chloro-4-nitrophenoxy) moiety is a pharmacophore found in various bioactive agents.

- **Antimicrobial Agents:** Amide derivatives have shown efficacy against Gram-positive bacteria (*S. aureus*) by disrupting cell wall synthesis, similar to other phenoxy-based antibiotics.
- **Anticancer Potential:** Hydrazide-derived 1,3,4-oxadiazoles are investigated for cytotoxic activity against carcinoma cell lines (e.g., DU145), acting potentially as kinase inhibitors.

### Agrochemicals

This compound is structurally related to Nitrofen and other diphenyl ether herbicides. The acetyl chloride derivative allows for the attachment of amino acid residues, potentially creating "pro-herbicides" with improved translocation properties in plants.

## Safety & Handling (Self-Validating Protocol)

Acid chlorides are corrosive and lachrymators. A self-validating safety system implies that the protocol itself includes checks to prevent accidents.

- **Moisture Check:** Before reaction, check the acid chloride for white precipitate (hydrolysis product). If present, redistill or treat with  $\text{SOCl}_2$ .
- **Quench Protocol:** Always have a beaker of 10% NaOH/Ice ready. All glassware and syringes must be rinsed with this base solution immediately after use to neutralize residual acid chloride.
- **Ventilation:** All operations must occur in a fume hood due to HCl generation.

## References

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